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Cat. No.: B15578052 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Lu AF90103 is a novel therapeutic agent that has garnered significant interest for its potential

in treating neurological and psychiatric disorders. It acts as a prodrug, readily crossing the

blood-brain barrier, and is subsequently metabolized to its active form, compound 42d. This

active metabolite functions as a partial agonist at the N-methyl-D-aspartate (NMDA) receptor,

specifically targeting the GluN1/GluN2B subtype.[1] This application note provides detailed

protocols for the use of Lu AF90103 and its active form in electrophysiological experiments to

characterize its effects on NMDA receptor activity. Additionally, it explores the potential indirect

modulation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.
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Parameter Value Receptor Subtype Method

EC50 78 nM
Human NMDA

GluN1/GluN2B

Two-Electrode

Voltage-Clamp

(TEVC) in Xenopus

oocytes

Efficacy
24% (relative to

glycine)

Human NMDA

GluN1/GluN2B

Two-Electrode

Voltage-Clamp

(TEVC) in Xenopus

oocytes

This table summarizes the key pharmacological characteristics of the active metabolite of Lu
AF90103, compound 42d, at the human GluN1/GluN2B NMDA receptor subtype.[1]
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Lu AF90103 mechanism of action.
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Workflow for electrophysiological analysis.

Experimental Protocols
Protocol 1: Characterization of Compound 42d Effects
on NMDA Receptors using Whole-Cell Patch-Clamp in
HEK293 Cells
This protocol describes the characterization of the active metabolite of Lu AF90103, compound

42d, on recombinant NMDA receptors expressed in a heterologous system.

1. Cell Culture and Transfection:

Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium

(DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

Co-transfect cells with plasmids encoding the human GluN1 and GluN2B subunits of the

NMDA receptor using a suitable transfection reagent.

Plate the transfected cells onto glass coverslips 24-48 hours before recording.

2. Solutions:

External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 10 Glucose, 0.01

Glycine. Adjust pH to 7.4 with NaOH. The absence of Mg²⁺ is crucial to prevent voltage-

dependent block of the NMDA receptor.

Internal Solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na. Adjust

pH to 7.2 with CsOH. Cesium is used to block potassium channels.

3. Electrophysiological Recording:

Transfer a coverslip with transfected cells to the recording chamber on an inverted

microscope and perfuse with the external solution.
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Perform whole-cell patch-clamp recordings using borosilicate glass pipettes with a resistance

of 3-5 MΩ when filled with the internal solution.

Clamp the membrane potential at -60 mV.

Establish a stable baseline recording in the presence of glycine (co-agonist).

4. Drug Application and Data Acquisition:

Prepare stock solutions of compound 42d in a suitable solvent (e.g., DMSO) and dilute to the

final desired concentrations in the external solution.

Apply different concentrations of compound 42d to the cell using a fast perfusion system.

To determine the EC50, apply increasing concentrations of compound 42d in the presence of

a saturating concentration of the co-agonist glycine.

To determine efficacy, compare the maximal current induced by a saturating concentration of

compound 42d to the maximal current induced by a saturating concentration of a full agonist

(e.g., glutamate or glycine).

Record the resulting currents using an appropriate amplifier and data acquisition software.

5. Data Analysis:

Measure the peak amplitude of the inward current at each concentration of compound 42d.

Normalize the responses to the maximal response.

Fit the concentration-response data to the Hill equation to determine the EC50.

Calculate the efficacy as a percentage of the maximal response to the full agonist.

Protocol 2: Investigation of Indirect Modulation of GIRK
Channels in Neurons
This protocol outlines a method to investigate whether the modulation of NMDA receptors by

Lu AF90103's active metabolite can indirectly influence GIRK channel activity in cultured
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neurons. Activation of NMDA receptors can lead to downstream signaling that may affect GIRK

channel function or expression.[2]

1. Primary Neuronal Culture:

Prepare primary cultures of hippocampal or cortical neurons from embryonic or early

postnatal rodents.

Plate neurons on poly-D-lysine coated coverslips and maintain in a suitable neurobasal

medium.

2. Solutions:

External Solution (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄,

25 Glucose. Bubble with 95% O₂/5% CO₂.

Internal Solution (for GIRK current recording, in mM): 140 KCl, 10 HEPES, 2 MgCl₂, 0.2

EGTA, 3 ATP-Na₂, 0.5 GTP-Na. Adjust pH to 7.3 with KOH.

3. Electrophysiological Recording:

Perform whole-cell patch-clamp recordings from cultured neurons.

To isolate GIRK currents, a voltage ramp protocol (e.g., from -120 mV to -40 mV) can be

used to observe the characteristic inward rectification.

Alternatively, GIRK channels can be activated by a specific GPCR agonist (e.g., baclofen for

GABA-B receptors) to elicit a measurable current.

4. Experimental Procedure:

Record baseline GIRK channel activity (either basal or agonist-evoked).

Treat the neuronal cultures with Lu AF90103 for a specified period (e.g., minutes to hours) to

allow for its conversion to compound 42d and subsequent NMDA receptor modulation.

After treatment, repeat the measurement of GIRK channel activity.
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Compare the GIRK current amplitude and/or kinetics before and after treatment with Lu
AF90103.

A positive control would be to directly activate GIRK channels with a known activator, while a

negative control would involve applying the vehicle for Lu AF90103.

5. Data Analysis:

Measure the amplitude of the inwardly rectifying current at a specific negative potential (e.g.,

-120 mV).

Statistically compare the GIRK currents before and after Lu AF90103 treatment to determine

if there is a significant change.

Potential Indirect Modulation of GIRK Channels
While Lu AF90103's primary target is the NMDA receptor, there is a potential for indirect

modulation of GIRK channels. Activation of certain G-protein coupled receptors (GPCRs),

including some metabotropic glutamate receptors, can lead to the activation of GIRK channels.

[3][4] Since Lu AF90103 modulates glutamatergic signaling, it is plausible that long-term

changes in neuronal activity induced by this compound could lead to alterations in GPCR

signaling and, consequently, GIRK channel function. Furthermore, studies have shown that

activation of NMDA receptors can increase the surface expression of GIRK channels in

hippocampal neurons.[2]

Putative Pathway for Indirect GIRK Modulation
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Indirect modulation of GIRK channels.

These protocols and the accompanying information provide a framework for the detailed

electrophysiological investigation of Lu AF90103 and its active metabolite, compound 42d. By

understanding its effects on NMDA receptors and its potential downstream consequences,

researchers can better elucidate its therapeutic potential.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b15578052?utm_src=pdf-body-img
https://www.benchchem.com/product/b15578052?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578052?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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